molecular formula C28H33N3O7S B11637327 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11637327
M. Wt: 555.6 g/mol
InChI Key: DPHUFHRJJHQFAR-SHHOIMCASA-N
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Description

3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes morpholine and sulfonyl groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the morpholine groups, and the sulfonylation of the benzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The morpholine and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other compounds containing morpholine and sulfonyl groups, such as:
    • 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
    • 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H33N3O7S

Molecular Weight

555.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H33N3O7S/c32-26(22-7-9-23(10-8-22)39(35,36)30-15-19-38-20-16-30)24-25(21-5-2-1-3-6-21)31(28(34)27(24)33)12-4-11-29-13-17-37-18-14-29/h1-3,5-10,25,32H,4,11-20H2/b26-24+

InChI Key

DPHUFHRJJHQFAR-SHHOIMCASA-N

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C2=O)C5=CC=CC=C5

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=CC=C5

Origin of Product

United States

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